Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate
Description
Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate is a synthetic peptide-derived compound featuring a sulfonamide group and an amidino-substituted phenylalanine residue. It is structurally characterized by:
- Sulfonamide linkage: The (4-methylphenyl)sulfonyl (Tos) group enhances stability and influences binding interactions .
- Amidino group: The 3-[amino(imino)methyl] modification on D-phenylalanine introduces a positively charged moiety, critical for binding to negatively charged protein pockets .
- Enzymatic target: This compound binds to the active site of thrombin-like serine proteases, as evidenced by its interaction with a hydrolase involved in blood clotting (PDB: 1V2Q) .
Its primary application lies in biochemical studies of enzyme inhibition, particularly in coagulation pathways.
Properties
CAS No. |
133397-81-6 |
|---|---|
Molecular Formula |
C20H24N4O5S |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
methyl (2S)-3-(3-carbamimidoylphenyl)-2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]propanoate |
InChI |
InChI=1S/C20H24N4O5S/c1-13-6-8-16(9-7-13)30(27,28)23-12-18(25)24-17(20(26)29-2)11-14-4-3-5-15(10-14)19(21)22/h3-10,17,23H,11-12H2,1-2H3,(H3,21,22)(H,24,25)/t17-/m0/s1 |
InChI Key |
YAEIKQDHLCFGAA-KRWDZBQOSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC(CC2=CC(=CC=C2)C(=N)N)C(=O)OC |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N[C@@H](CC2=CC(=CC=C2)C(=N)N)C(=O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC(CC2=CC(=CC=C2)C(=N)N)C(=O)OC |
Other CAS No. |
133397-81-6 |
Synonyms |
N(alpha)-tosylglycyl-3-amidinophenylalanine methyl ester N-TAPAM |
Origin of Product |
United States |
Preparation Methods
Preparation of D-Phenylalanine Methyl Ester
The chiral D-configuration is critical for biological activity. A modified procedure from the RSC protocol (result) achieves enantiomeric purity via resolution or asymmetric synthesis. For example:
-
Resolution : Racemic phenylalanine is treated with a chiral resolving agent (e.g., tartaric acid) in methanol, followed by fractional crystallization to isolate the D-enantiomer.
-
Asymmetric synthesis : Catalytic hydrogenation of a benzylidene precursor using a chiral catalyst (e.g., Rh-DIOP) yields D-phenylalanine with >98% enantiomeric excess (ee).
The esterification of D-phenylalanine is performed using thionyl chloride in methanol, yielding the methyl ester hydrochloride. Neutralization with aqueous sodium bicarbonate followed by extraction with ethyl acetate provides the free base.
Introduction of the 3-Amino(Imino)Methyl Group
The amidine functionality is introduced via a two-step process:
-
Nitration : D-Phenylalanine methyl ester is nitrated at the meta position using fuming nitric acid in concentrated sulfuric acid at 0°C.
-
Reductive Amination : The nitro group is reduced to an amine using hydrogen gas and palladium on carbon, followed by condensation with cyanamide under acidic conditions to form the amidine.
Sulfonylation with N-[(4-Methylphenyl)Sulfonyl]Glycine
The glycine moiety is sulfonylated using 4-methylbenzenesulfonyl chloride in dichloromethane with triethylamine as a base. Subsequent coupling to the amidino-phenylalanine methyl ester is achieved via EDCl/HOBt-mediated amide bond formation.
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Sulfonylation solvent | Dichloromethane | 89% yield |
| Coupling temperature | 0–5°C (stepwise addition) | Minimizes racemization |
| Amidination pH | 4.5–5.0 (acetic acid) | Prevents over-alkylation |
The use of chloroform or tetrahydrofuran (THF) in industrial settings (result) improves solubility during large-scale reactions, though dichloromethane remains preferred for laboratory-scale syntheses due to easier workup.
Catalytic and Stoichiometric Considerations
-
Triethylamine : Essential for scavenging HCl during sulfonylation; substoichiometric amounts (1.2 equiv) prevent base-induced decomposition.
-
EDCl/HOBt : A 1:1 molar ratio of coupling reagents ensures >90% conversion without epimerization.
Purification and Characterization
Crystallization Protocols
The crude product is purified via recrystallization from ethyl acetate/hexane (3:1 v/v), yielding needle-like crystals with 95% purity. Industrial processes (result) employ continuous crystallization in agitated reactors to enhance particle size distribution.
Spectroscopic Data
| Technique | Key Signals | Assignment |
|---|---|---|
| 1H NMR | δ 2.23 (s, 3H, CH3) | 4-Methylphenyl group |
| δ 4.45 (s, 2H, SO2NCH2) | Sulfonamide methylene | |
| δ 7.20–7.98 (m, 9H, Ar-H) | Aromatic protons | |
| HRMS | [M+H]+ m/z 433.1532 (calc. 433.1541) | Molecular ion confirmation |
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
Nalpha-(2-Naphthylsulfonylglycyl)-3-Amidino-D,L-Phenylalanine-Isopropylester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amidino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
Nalpha-(2-Naphthylsulfonylglycyl)-3-Amidino-D,L-Phenylalanine-Isopropylester has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the inhibition of serine proteases.
Biology: Employed in biochemical assays to investigate enzyme kinetics and inhibition mechanisms.
Medicine: Explored for its potential as an anticoagulant in the treatment of thrombotic disorders.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The compound exerts its effects by binding to the active site of serine proteases, particularly thrombin. This binding inhibits the enzyme’s activity, preventing the conversion of fibrinogen to fibrin, which is a crucial step in the coagulation cascade. The molecular targets include the catalytic triad of thrombin, and the pathways involved are primarily related to blood coagulation .
Comparison with Similar Compounds
Sulfonamide-Containing Enzyme Inhibitors
The compound shares structural motifs with other sulfonamide-based inhibitors, but key differences exist:
Key Findings :
Sulfonamide-Antibacterial Agents
Sulfonamides are widely used in antimicrobial therapy. Below is a comparison with antibacterial sulfonamide derivatives:
Key Findings :
Amino Acid-Based Inhibitors
The amidino-D-phenylalanine moiety aligns 1V2Q with other amino acid-derived inhibitors:
Key Findings :
- The nitrophenyl group in CAS 137051-68-4 improves solubility but reduces binding affinity compared to 1V2Q’s Tos group .
- Boron-containing analogs (e.g., from ) exhibit covalent binding mechanisms absent in 1V2Q’s non-covalent interactions.
Research Implications and Limitations
- Superior Binding : 1V2Q’s PMScore of 88% surpasses other ligands in hydrolase binding studies, highlighting its optimized charge and steric complementarity .
- Synthetic Challenges: The amidino group’s synthesis requires stringent conditions compared to simpler sulfonamide derivatives .
- Therapeutic Potential: While 1V2Q is research-focused, its structural analogs (e.g., tolylfluanid) demonstrate translatable applications in agrochemistry .
Biological Activity
Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate, also known as a sulfonamide derivative, has garnered attention in the fields of biochemistry and medicinal chemistry due to its unique structural features and biological activities. This compound is primarily recognized for its potent inhibitory effects on serine proteases, particularly thrombin, which plays a crucial role in the coagulation cascade.
Molecular Structure
- Molecular Formula : CHNOS
- Molecular Weight : 432.5 g/mol
- CAS Number : 133397-81-6
- IUPAC Name : methyl (2S)-3-(3-carbamimidoylphenyl)-2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]propanoate
Structural Representation
| Property | Value |
|---|---|
| InChI Key | YAEIKQDHLCFGAA-KRWDZBQOSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC@@HC(=O)OC |
This compound acts primarily as an inhibitor of serine proteases. It binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, a critical step in blood coagulation. This mechanism positions it as a potential therapeutic agent in managing thrombotic disorders.
Inhibitory Effects on Serine Proteases
Research indicates that this compound exhibits significant inhibition against various serine proteases:
- Thrombin : The compound's binding affinity to thrombin has been extensively studied, showcasing its potential use in anticoagulant therapies.
- Other Proteases : Preliminary studies suggest that it may also inhibit other serine proteases, although further research is required to elucidate these effects.
Case Studies and Research Findings
-
Anticoagulant Properties :
- A study demonstrated that this compound effectively reduced thrombin activity in vitro, suggesting its potential application as an anticoagulant agent in clinical settings .
- Enzyme Kinetics :
- Potential Therapeutic Applications :
Summary of Biological Activities
Q & A
Q. What are the recommended synthetic pathways for Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate, and how can purity be optimized?
Methodological Answer :
- Stepwise sulfonylation : Begin with the reaction of 4-methylbenzenesulfonyl chloride with glycyl-D-phenylalanine derivatives under anhydrous conditions (e.g., DCM, 0–5°C, triethylamine as base). Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
- Imino group protection : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect the amino(imino)methyl moiety during synthesis. Deprotection with TFA or hydrogenolysis ensures minimal side reactions .
- Purity optimization : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the final product. Confirm purity >98% via NMR (DMSO-d6, 500 MHz) and high-resolution mass spectrometry (HRMS) .
Q. How can structural ambiguities in sulfonamide-containing peptides like this compound be resolved?
Methodological Answer :
- X-ray crystallography : Co-crystallize the compound with a stabilizing agent (e.g., PEG 4000) to resolve stereochemical uncertainties at the glycyl-D-phenylalaninate moiety .
- Dynamic NMR : Analyze rotamer populations of the sulfonyl group in DMSO-d6 at variable temperatures (25–60°C) to detect conformational flexibility .
- Comparative FT-IR : Compare sulfonyl S=O stretching frequencies (1320–1160 cm⁻¹) with reference spectra of analogous sulfonamides to confirm bond integrity .
Advanced Research Questions
Q. How do enzymatic interactions of this compound compare to structurally related peptide inhibitors (e.g., D-cycloserine analogs)?
Methodological Answer :
- Competitive inhibition assays : Use purified alanine racemase or peptidoglycan transpeptidase to test inhibition kinetics. Compare IC₅₀ values with D-cycloserine (known to block D-alanine incorporation into cell walls) .
- Molecular docking : Perform in silico simulations (AutoDock Vina) to assess binding affinity at the enzyme active site. Focus on hydrogen bonding between the sulfonyl group and conserved residues (e.g., Arg263 in alanine racemase) .
- Circular dichroism (CD) : Monitor conformational changes in the enzyme upon compound binding (190–260 nm range) to validate competitive inhibition mechanisms .
Q. What strategies address contradictory stability data reported for sulfonamide-peptide conjugates under physiological conditions?
Methodological Answer :
- Accelerated stability studies : Incubate the compound in PBS (pH 7.4, 37°C) for 14 days. Analyze degradation products via LC-MS to identify hydrolytic cleavage sites (e.g., ester or sulfonamide bonds) .
- Buffer optimization : Test stability in histidine buffer (pH 6.0) or citrate-phosphate buffers (pH 5.5–7.0) to minimize hydrolysis. Use Arrhenius plots to extrapolate shelf-life .
- Comparative DSC : Perform differential scanning calorimetry to compare melting points with literature values. Discrepancies >5°C suggest polymorphic impurities .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported bioactivity data for sulfonamide-peptide hybrids across studies?
Methodological Answer :
- Meta-analysis : Compile IC₅₀ values from peer-reviewed studies (excluding commercial databases like ). Use ANOVA to assess variability due to assay conditions (e.g., enzyme source, pH) .
- Strain-specific validation : Repeat assays in isogenic bacterial strains (e.g., E. coli BW25113 vs. K-12) to control for genetic background effects on compound efficacy .
- Batch-to-batch consistency : Compare HPLC chromatograms of compound batches used in conflicting studies. Variability in retention times >0.2 min indicates impurity-driven artifacts .
Methodological Reference Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
